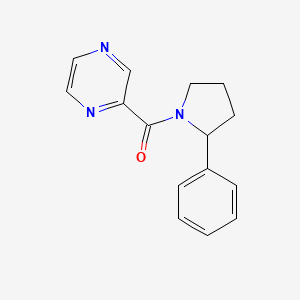
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPM belongs to the class of pyrazine-containing compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer effects.
Mechanism of Action
The mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer development. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer development. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone also inhibits the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. In addition to its anti-inflammatory and anti-tumor effects, (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been shown to have antioxidant properties by reducing oxidative stress in cells. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has also been found to have neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit a range of biological activities that make it a useful tool for studying inflammation, cancer, and other diseases. However, there are also limitations to the use of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone research. One area of interest is the development of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone-based therapies for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, which could lead to the development of more specific and effective therapies. Additionally, further research is needed to determine the safety and efficacy of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone in animal models and humans.
Synthesis Methods
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone can be synthesized through a multi-step reaction process involving the condensation of 2-aminopyrazine with 2-bromoacetophenone, followed by a cyclization reaction with sodium hydride and acetic acid. The resulting product is then purified through column chromatography to obtain pure (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone.
Scientific Research Applications
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has also been shown to have anti-tumor and anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
properties
IUPAC Name |
(2-phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-11-16-8-9-17-13)18-10-4-7-14(18)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNUJWYSAPCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC=CN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
![1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)

![13-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B7463124.png)
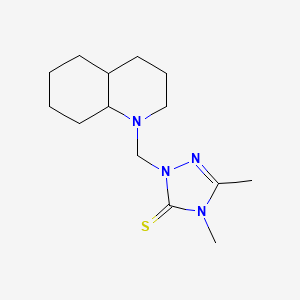
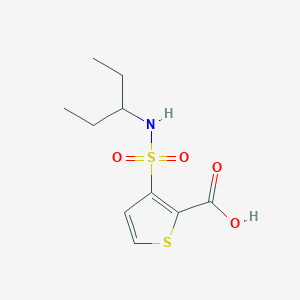
![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)

![3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
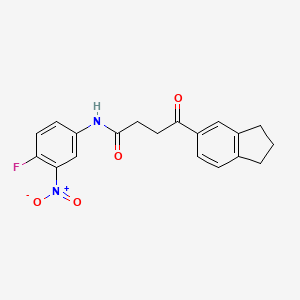
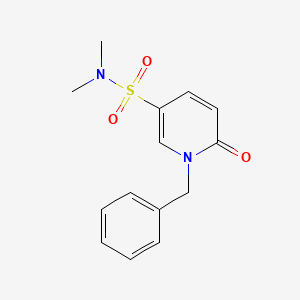

![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)